2-Chloro-8-iodopyrido[4,3-d]pyrimidine
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Overview
Description
2-Chloro-8-iodopyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3ClIN3 and a molecular weight of 291.48 g/mol . This compound is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
2-Chloro-8-iodopyrido[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . The mode of action of this compound involves the inhibition of these mediators, thereby reducing inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the inflammatory mediators mentioned above . By inhibiting these mediators, this compound disrupts the pathways that lead to inflammation, thereby exerting its anti-inflammatory effects.
Result of Action
The result of the action of this compound is a reduction in inflammation . By inhibiting key inflammatory mediators, this compound can reduce the symptoms of inflammation and potentially alleviate conditions associated with inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the halogenation of pyrido[4,3-d]pyrimidine derivatives. One common method is the reaction of 2-chloropyrido[4,3-d]pyrimidine with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium hydroxide, are employed under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted pyrido[4,3-d]pyrimidine derivatives with different functional groups.
Coupling Products:
Scientific Research Applications
2-Chloro-8-iodopyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodopyrido[4,3-d]pyrimidine
- 2-Chloro-6-iodopyrido[4,3-d]pyrimidine
- 2-Chloro-8-bromopyrido[4,3-d]pyrimidine
Uniqueness
2-Chloro-8-iodopyrido[4,3-d]pyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
2-chloro-8-iodopyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3/c8-7-11-2-4-1-10-3-5(9)6(4)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWWPRGDAPKWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=C(C=N1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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